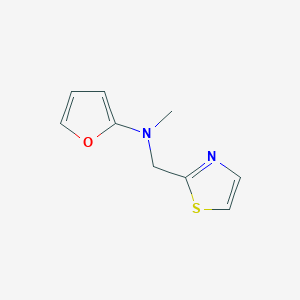
5-Iodopyrimidine-2,4,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodopyrimidine-2,4,6-triol is a chemical compound with the molecular formula C4H3IN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodopyrimidine-2,4,6-triol typically involves the iodination of pyrimidine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrimidine ring. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-100°C to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodopyrimidine-2,4,6-triol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyrimidine compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Cross-Coupling: Palladium catalysts, along with ligands and bases, are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Iodopyrimidine-2,4,6-triol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Iodopyrimidine-2,4,6-triol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
- 2,4,5-Triaminopyrimidine
Uniqueness
5-Iodopyrimidine-2,4,6-triol is unique due to the presence of both iodine and multiple hydroxyl groups, which provide distinct reactivity and binding properties compared to other pyrimidine derivatives. This uniqueness makes it valuable in specific chemical and biological applications .
Propriétés
Formule moléculaire |
C4H3IN2O3 |
|---|---|
Poids moléculaire |
253.98 g/mol |
Nom IUPAC |
6-hydroxy-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3IN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) |
Clé InChI |
BCCIUMBAWNMFBY-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)

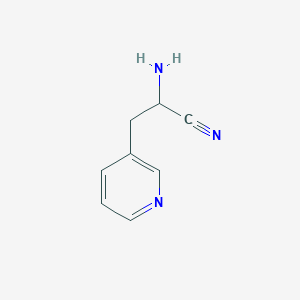
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)

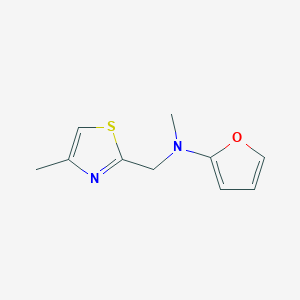
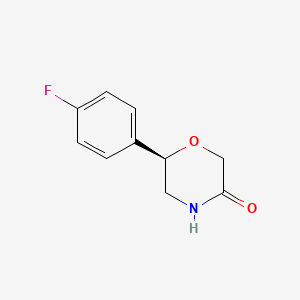

![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)

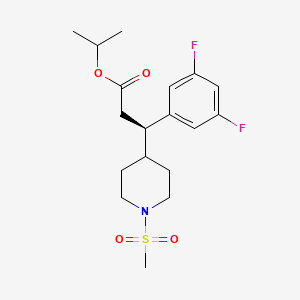
![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
